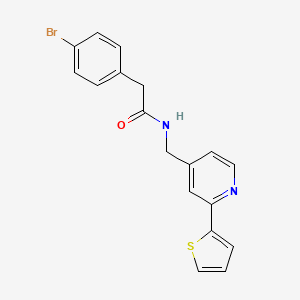![molecular formula C23H30Cl2N2O4 B2408365 1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methoxy)propan-2-ol hydrochloride CAS No. 1216561-90-8](/img/structure/B2408365.png)
1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methoxy)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methoxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C23H30Cl2N2O4 and its molecular weight is 469.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
This chemical compound's relevance in scientific research primarily emerges from its structural and pharmacological characteristics, which are pertinent to the synthesis and evaluation of new pharmacological agents. For instance, studies have illustrated the process of synthesizing related compounds with potential dual antihypertensive properties. These compounds are synthesized as free bases and subsequently transformed into hydrochloride salts, emphasizing the chemical's versatility and its utility in developing new therapeutic agents. The structural analysis, including protonation of nitrogen atoms within the piperazine ring, provides critical insights into its chemical behavior and potential interactions within biological systems (Marvanová et al., 2016).
Antimicrobial Activities
The compound and its derivatives have been investigated for antimicrobial activities, which is a significant area of application in scientific research. Novel compounds derived from similar chemical structures have demonstrated antimicrobial properties against various microorganisms. This includes the synthesis of triazole derivatives and their evaluation against bacterial and fungal strains, contributing to the search for new antimicrobial agents (Bektaş et al., 2007).
Antidepressant and Anxiolytic Properties
Research into the antidepressant and anxiolytic potential of compounds structurally related to this chemical highlights another critical application area. The development of derivatives with dual action at serotonin receptors and serotonin transporter outlines the compound's relevance in neuropsychopharmacology. This line of research aims to create new antidepressant drugs with improved efficacy and safety profiles, indicating the compound's utility in addressing mental health disorders (Orus et al., 2002).
Insecticidal Properties
The compound's framework has also been explored for insecticidal properties, demonstrating its broader applicability in scientific research beyond pharmacology. Neolignans derived from similar structural motifs have exhibited insecticidal activity, highlighting the potential of this chemical class in developing new insecticidal agents. This research contributes to the field of agricultural science and pest management, showcasing the diverse applications of such compounds (Chauret et al., 1996).
Propiedades
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN2O4.ClH/c1-17-6-7-18(24)12-21(17)26-10-8-25(9-11-26)13-19(27)14-28-15-20-16-29-22-4-2-3-5-23(22)30-20;/h2-7,12,19-20,27H,8-11,13-16H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJAYZVBKRWPKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COCC3COC4=CC=CC=C4O3)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30Cl2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-2-(2-(diethylamino)ethyl)-1-(2-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2408284.png)
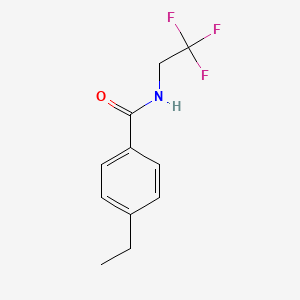
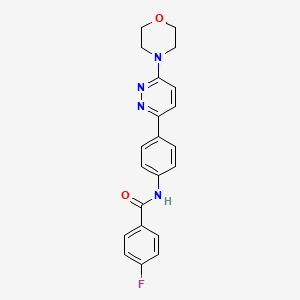
![5-{[(2-Chlorobenzyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B2408288.png)
![Tert-butyl N-[3-[3-(1,3-dioxoisoindol-2-yl)propylsulfamoyl]cyclobutyl]carbamate](/img/structure/B2408289.png)
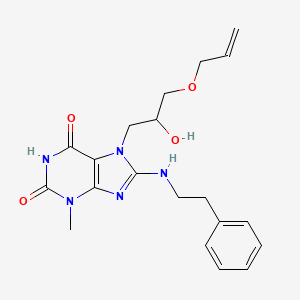
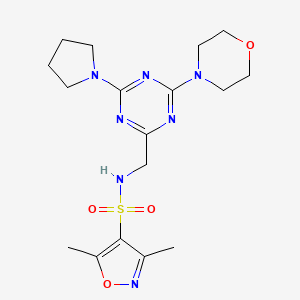
![(2-chloro-4-fluorophenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone hydrochloride](/img/structure/B2408292.png)

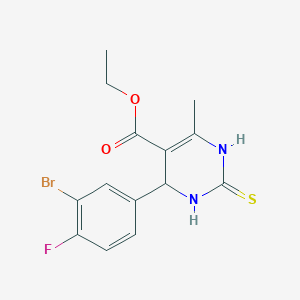

![N-(benzo[d][1,3]dioxol-5-yl)-7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2408298.png)
